N-[(E)-2-{4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl}ethenyl]aniline
Description
Properties
IUPAC Name |
N-[(E)-2-[4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl]ethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2OS/c22-14-6-7-16(17(23)12-14)19-8-9-20(26-19)18-13-27-21(25-18)10-11-24-15-4-2-1-3-5-15/h1-13,24H/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLLFQBDTTWPIO-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=CC2=NC(=CS2)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C/C2=NC(=CS2)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-2-{4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl}ethenyl]aniline typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and catalysts to ensure high yield and purity . Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-2-{4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl}ethenyl]aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Physical Properties
The compound features a furan ring and a thiazole moiety, which contribute to its unique chemical behavior and potential reactivity. The presence of the dichlorophenyl group enhances its biological activity and solubility in organic solvents.
Medicinal Chemistry
N-[(E)-2-{4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl}ethenyl]aniline has been investigated for its antimicrobial and anticancer properties. Preliminary studies suggest that compounds with similar structures exhibit inhibition of cancer cell proliferation and antimicrobial activity against various pathogens.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. For instance, compounds related to thiazole derivatives have shown efficacy in targeting cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Material Science
The compound's unique structure allows it to be explored as a building block for synthesizing advanced materials, including polymers and coatings with tailored properties. The incorporation of thiazole and furan rings can enhance the thermal stability and mechanical properties of these materials.
Application Example: Polymer Synthesis
In polymer chemistry, this compound can be utilized in the synthesis of conductive polymers or as a dopant in organic electronics. Its ability to form stable conjugated systems is beneficial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research
The compound's structural features enable extensive biological testing for potential therapeutic applications. Its interactions with biological targets can provide insights into new drug development.
Mechanism of Action
The mechanism of action of N-[(E)-2-{4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl}ethenyl]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Research Findings
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups : The 2,4-dichlorophenyl group in the target compound and SA03 enhances electrophilicity, promoting strong receptor interactions. However, AGK2’s 2,5-dichloro substitution shows higher sirtuin inhibition, suggesting positional sensitivity .
- Aromatic Systems : The furan-thiazole core in the target compound and AGK2 supports planar stacking with enzyme active sites, while SA03’s thiadiazole may offer alternative binding modes .
Role of the Aniline Group
- The target compound’s aniline provides a hydrogen-bonding site absent in SA03 and AGK2. Analogues with electron-donating groups (e.g., dimethylamino in ) show improved solubility, suggesting tunability for enhanced bioavailability.
Comparative Data Table
Biological Activity
N-[(E)-2-{4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl}ethenyl]aniline is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various pharmacological properties.
Chemical Structure and Synthesis
The compound features a unique structure characterized by a furan ring substituted with a 2,4-dichlorophenyl group and a thiazole moiety. The synthesis typically involves multiple steps:
- Formation of the Furan Ring : The furan ring can be synthesized through cyclization reactions involving appropriate precursors under acidic or basic conditions.
- Substitution with 2,4-Dichlorophenyl Group : This step involves electrophilic aromatic substitution reactions to introduce the dichlorophenyl group onto the furan ring.
- Attachment of Thiazole Moiety : The thiazole group is incorporated through nucleophilic substitution reactions, which may also involve optimization of reaction conditions to enhance yield and purity.
Chemical Information
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H14Cl2N2OS |
| Molecular Weight | 363.27 g/mol |
| CAS Number | Not available |
Antitumor Activity
Research has indicated that compounds containing thiazole rings often exhibit significant antitumor properties. For instance, thiazole derivatives have shown promising results against various cancer cell lines, including breast cancer and leukemia cells. The presence of electron-withdrawing groups (like the 2,4-dichlorophenyl group) has been correlated with enhanced cytotoxic activity.
Case Study: Cytotoxicity Testing
In a study evaluating the cytotoxic effects of similar thiazole derivatives, compounds demonstrated IC50 values ranging from 1.61 µg/mL to over 100 µg/mL against different cancer cell lines. The structure-activity relationship indicated that modifications in the phenyl ring significantly influenced the cytotoxic potential .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activities as well. Thiazole derivatives have been noted for their effectiveness against both Gram-positive and Gram-negative bacteria.
Antibacterial Activity Testing
In vitro studies have shown that thiazole-containing compounds exhibit minimum inhibitory concentrations (MICs) in the range of 0.125–8 µg/mL against Staphylococcus aureus and Escherichia coli. The SAR analysis revealed that substituents on the thiazole ring play a crucial role in determining antibacterial efficacy .
Other Pharmacological Activities
Beyond antitumor and antimicrobial activities, compounds similar to this compound have shown promise in:
- Antifungal Activity : Thiazoles are recognized for their antifungal properties, with some derivatives demonstrating broad-spectrum activity against fungal pathogens.
- Enzyme Inhibition : Some studies indicate that these compounds can inhibit key enzymes involved in cancer progression and microbial resistance.
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals critical insights into how structural modifications can enhance biological activity:
- Thiazole Ring : Essential for cytotoxicity; modifications at positions 1 and 3 can significantly affect activity.
- Substituents on Phenyl Ring : Electron-withdrawing groups enhance potency against cancer cells.
- Furan Substitution : The presence of furan increases lipophilicity, potentially improving cell membrane permeability.
Summary of SAR Findings
| Structural Feature | Impact on Activity |
|---|---|
| Thiazole Ring | Essential for cytotoxicity |
| Electron-Withdrawing Groups | Enhance potency against cancer cells |
| Furan Substitution | Increases lipophilicity |
Q & A
What are the recommended synthetic strategies for N-[(E)-2-{4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl}ethenyl]aniline, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
The synthesis of this compound likely involves multi-step reactions, including:
- Suzuki-Miyaura coupling for aryl-aryl bond formation between the dichlorophenyl and furan moieties.
- Thiazole ring construction via Hantzsch thiazole synthesis (condensation of α-halo ketones with thioamides).
- Ethenyl linker introduction through Wittig or Heck coupling to connect the thiazole and aniline groups.
Optimization Strategies:
- Use palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, as demonstrated in analogous heterocyclic syntheses with yields of 65–85% .
- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products.
- Adjust solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps) and temperature (e.g., 80–120°C for coupling reactions).
How can researchers confirm the molecular structure and purity of this compound using advanced analytical techniques?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Validate the molecular formula (e.g., C₂₁H₁₃Cl₂N₃OS) by matching experimental and theoretical m/z values (Δ < 2 ppm) .
- Multinuclear NMR Spectroscopy:
- ¹H NMR: Identify aromatic protons (δ 6.8–8.2 ppm), ethenyl protons (J ≈ 16 Hz for trans configuration), and aniline NH (δ ~5 ppm with broadening).
- ¹³C NMR: Confirm carbonyl (C=O, δ ~160–170 ppm) and thiazole carbons (δ ~120–150 ppm) .
- X-ray Crystallography: Resolve stereochemistry (e.g., E configuration of the ethenyl group) and intermolecular interactions (e.g., π-stacking) .
- Elemental Analysis (CHNS): Verify purity by comparing experimental and theoretical C, H, N, S, and Cl percentages (deviation < 0.4%) .
What methodologies are effective for analyzing the electronic and steric effects of the dichlorophenyl and thiazole substituents in this compound?
Methodological Answer:
- Computational Chemistry:
- X-ray Crystallography: Analyze bond lengths and angles to assess steric hindrance (e.g., dihedral angles between thiazole and dichlorophenyl groups) .
- Kinetic Studies: Compare reaction rates of substituted analogs to quantify steric/electronic contributions (e.g., Hammett plots for substituent effects) .
How should researchers design experiments to investigate the potential biological activity of this compound, particularly its interaction with cellular targets?
Methodological Answer:
- In Vitro Assays:
- Enzyme Inhibition: Test against kinases or cytochrome P450 isoforms using fluorescence-based assays (IC₅₀ determination).
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Molecular Docking: Model interactions with target proteins (e.g., EGFR or tubulin) using AutoDock Vina to predict binding affinities and key residues.
- ADMET Profiling: Assess solubility (shake-flask method), metabolic stability (microsomal assays), and membrane permeability (Caco-2 models) .
What are the best practices for resolving contradictions in spectroscopic data during the characterization of such complex heterocyclic compounds?
Methodological Answer:
- Cross-Validation: Compare NMR, HRMS, and IR data with literature values for analogous structures (e.g., furan-thiazole hybrids) .
- Dynamic Effects: Consider tautomerism or rotameric equilibria (e.g., thiazole NH tautomerization) by variable-temperature NMR .
- Crystallographic Validation: Resolve ambiguities in stereochemistry or regiochemistry via single-crystal X-ray diffraction .
- Isotopic Labeling: Use ¹³C-labeled precursors to trace carbon environments in ambiguous NMR signals .
How can researchers assess the environmental fate and degradation pathways of this compound?
Methodological Answer:
- Photodegradation Studies: Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions and analyze degradation products via LC-MS .
- Hydrolysis Kinetics: Test stability at varying pH (2–12) and temperatures (25–60°C) to identify hydrolytic cleavage sites (e.g., ethenyl or amide bonds).
- Microbial Degradation: Incubate with soil or wastewater microbiota and monitor metabolite formation using GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
